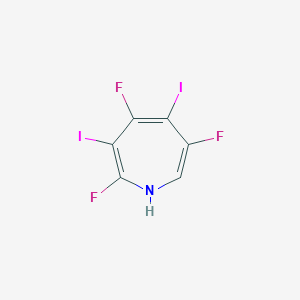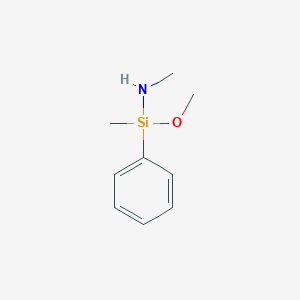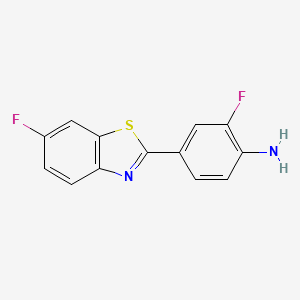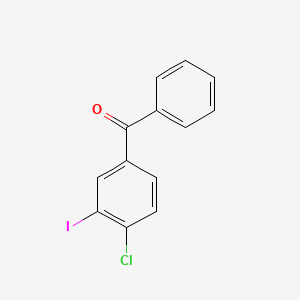
2,4,6-Trifluoro-3,5-diiodo-1H-azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trifluoro-3,5-diiodo-1H-azepine is a heterocyclic compound with the molecular formula C₆H₂F₃I₂N. This compound is characterized by the presence of fluorine and iodine atoms attached to an azepine ring, which is a seven-membered nitrogen-containing ring. The unique combination of halogen atoms in its structure imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trifluoro-3,5-diiodo-1H-azepine typically involves the halogenation of an azepine precursor. One common method includes the fluorination and iodination of an azepine derivative under controlled conditions. The reaction conditions often involve the use of halogenating agents such as iodine and fluorine sources in the presence of catalysts or under specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trifluoro-3,5-diiodo-1H-azepine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (fluorine and iodine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the oxidation state of the halogen atoms or the nitrogen atom can be altered.
Cyclization Reactions: The azepine ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Reaction conditions may involve solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled temperature and pH conditions.
Cyclization Reactions: Catalysts such as Lewis acids or bases are employed, often under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azepine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Applications De Recherche Scientifique
2,4,6-Trifluoro-3,5-diiodo-1H-azepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its unique halogenation pattern which may impart specific pharmacological properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,4,6-Trifluoro-3,5-diiodo-1H-azepine involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of fluorine and iodine atoms allows the compound to form strong halogen bonds with various biological molecules, potentially affecting their function and activity. The specific pathways involved depend on the target molecules and the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,6-Trifluoro-3,5-diiodoaniline
- 1-Azido-2,4,6-trifluoro-3,5-diiodobenzene
- 2,4,6-Trifluoro-1,3,5-trimethyl-1,3,5,2,4,6-triazatriborinane
Uniqueness
2,4,6-Trifluoro-3,5-diiodo-1H-azepine is unique due to its seven-membered azepine ring structure combined with the specific halogenation pattern. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
923294-40-0 |
|---|---|
Formule moléculaire |
C6H2F3I2N |
Poids moléculaire |
398.89 g/mol |
Nom IUPAC |
2,4,6-trifluoro-3,5-diiodo-1H-azepine |
InChI |
InChI=1S/C6H2F3I2N/c7-2-1-12-6(9)5(11)3(8)4(2)10/h1,12H |
Clé InChI |
KIPBHHKGENHQMK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C(N1)F)I)F)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(6-Chloro-1H-indol-3-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14186761.png)
![Chloro(dimethyl)(2-{4-[(naphthalen-2-yl)methanesulfonyl]phenyl}ethyl)silane](/img/structure/B14186783.png)


![Methanone, bis[4-(4-methoxyphenyl)-1H-pyrrol-3-yl]-](/img/structure/B14186807.png)
![4,4'-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile)](/img/structure/B14186812.png)

![4-[2-(2,4-Dinitrophenyl)ethenyl]benzonitrile](/img/structure/B14186824.png)


![7,8-Dihydronaphtho[1,2-c]furan-1,3,9(6H)-trione](/img/structure/B14186848.png)
